molecular formula C24H27O4P B14646612 Tris(3-ethylphenyl) phosphate CAS No. 52736-14-8

Tris(3-ethylphenyl) phosphate

Cat. No.: B14646612
CAS No.: 52736-14-8
M. Wt: 410.4 g/mol
InChI Key: QZWWNNQRBSJVLL-UHFFFAOYSA-N
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Description

It belongs to the aryl-substituted OPEs, a class of compounds widely used as flame retardants, plasticizers, and lubricants in industrial and consumer products. Patent records indicate significant industrial interest, with 35 patents referencing its use .

Properties

CAS No.

52736-14-8

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

tris(3-ethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-4-19-10-7-13-22(16-19)26-29(25,27-23-14-8-11-20(5-2)17-23)28-24-15-9-12-21(6-3)18-24/h7-18H,4-6H2,1-3H3

InChI Key

QZWWNNQRBSJVLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CC)OC3=CC=CC(=C3)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-ethylphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 3-ethylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

POCl3+3C8H10O(C8H10O)3PO+3HClPOCl_3 + 3 C_8H_{10}O \rightarrow (C_8H_{10}O)_3PO + 3 HCl POCl3​+3C8​H10​O→(C8​H10​O)3​PO+3HCl

The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 3-ethylphenol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tris(3-ethylphenyl) phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Under specific conditions, it can be reduced to form phosphine derivatives.

    Substitution: The ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(3-ethylphenyl) phosphate is used as a flame retardant in the production of plastics and polymers. Its ability to inhibit combustion makes it valuable in enhancing the fire resistance of materials.

Biology: In biological research, this compound is used as a model compound to study the effects of organophosphates on enzyme activity and cellular processes.

Medicine: While not directly used as a drug, this compound is studied for its potential effects on human health, particularly its impact on the nervous system due to its structural similarity to other organophosphates.

Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the manufacturing of flexible PVC products. It enhances the flexibility and durability of the materials.

Mechanism of Action

Mechanism: Tris(3-ethylphenyl) phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound can lead to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.

Molecular Targets and Pathways: The primary molecular target of this compound is acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition disrupts normal neurotransmission and can lead to neurotoxic effects.

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Key differences in molecular structure and physicochemical properties influence environmental behavior and toxicity:

Compound Molecular Formula Molecular Weight (g/mol) Log Kow<sup>a</sup> Water Solubility (mg/L) Primary Uses
Tris(3-ethylphenyl) phosphate C24H27O4P 410.16 ~5.5 (estimated) Low (similar to TPhP) Flame retardant, plasticizer
Triphenyl phosphate (TPhP) C18H15O4P 326.28 4.59 1.9 Plastics, electronics
Tricresyl phosphate (TCP) C21H21O4P 368.36 5.1–7.2 0.1–1.0 Hydraulic fluids, lubricants
Tris(2-chloroethyl) phosphate (TCEP) C6H12Cl3O4P 285.49 1.78 7,820 Foams, coatings
Tris(2-ethylhexyl) phosphate (TEHP) C24H51O4P 434.63 9.2 0.003 Plasticizer, flame retardant

Higher values suggest greater lipid affinity.

Key Observations :

  • Chlorinated OPEs (e.g., TCEP, TDCPP) exhibit higher water solubility but lower Log Kow, reducing bioaccumulation compared to aryl-substituted OPEs like this compound .
  • Alkyl-aryl OPEs (e.g., TCP, TPhP) have intermediate Log Kow values, balancing persistence and mobility in aquatic systems .

Environmental Persistence and Degradation

Microbial degradation efficiency varies significantly across OPEs:

Compound Degradation Efficiency (4 days) Key Degradation Pathways
This compound Not reported Likely esterase-mediated hydrolysis
TPhP 99.8% Phosphotriester cleavage
TCP 91.9% Phosphotriester cleavage
TDCPP 16.5% Partial dechlorination
TCEP 22.0% Partial dechlorination

Sources : Mixed microbial consortia (e.g., YC-BJ1) degrade TPhP and TCP efficiently via ester bond hydrolysis, while chlorinated OPEs resist degradation due to stable C-Cl bonds . Bacillus pacificus degrades TCP to 96.1% in 9 days but struggles with TCEP (23–34% degradation) .

Toxicity Profiles

Compound Key Toxic Effects Model System
This compound Limited data; likely hepatotoxic Inferred from structural analogs
TEHP Liver necrosis, bronchiolitis, testicular atrophy Rats (28-day exposure)
TDCPP Cytotoxicity, thyroid disruption Avian hepatocytes
TCEP Suspected carcinogen (under EPA review) Human health risk assessments

Mechanistic Insights :

  • TDCPP and TCPP alter mRNA expression in avian hepatocytes, downregulating lipid metabolism genes (e.g., L-FABP) and disrupting thyroid hormone pathways .
  • TEHP causes severe organ damage in rats, including sperm reduction and lung inflammation .

Environmental Occurrence and Human Exposure

  • Urban Snow/Rainwater: TDCPP and TBEP dominate (26.6% and 20.4% of total OPEs) .
  • Road Dust : TCPP (6,931 ng/g), TBEP (2,021 ng/g), and TDCPP (788 ng/g) are prevalent .
  • Crayfish : TEP and TCPP detected at 13.43–18.14 μg/kg and 9.72–13.67 μg/kg, respectively .

Exposure Risks :

  • Children and waste workers face higher intake via dust ingestion (e.g., 915.78 pg/kg·d for children vs. 125.68 pg/kg·d for adults) .

Regulatory Status and Industrial Use

Compound Regulatory Status Patent Activity
This compound Not explicitly regulated 35 patents
TCEP Under EPA risk evaluation (2020) 160 patents
TCP Assessed for neurotoxicity by US EPA 4267 patents
TBPP Potential substitute in complex articles 14 patents

Trends : Chlorinated OPEs (TCEP, TDCPP) face stricter scrutiny due to persistence and toxicity, driving interest in aryl-substituted alternatives like this compound .

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